2-Amino-3,3-difluoro-3-phenyl-1-propanol
Description
Properties
IUPAC Name |
2-amino-3,3-difluoro-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11,8(12)6-13)7-4-2-1-3-5-7/h1-5,8,13H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOLUWLXNCPXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of 2-Amino-3-phenyl-1-propanol Precursors
A common strategy involves fluorinating 2-amino-3-phenyl-1-propanol (D(+)-2-amino-3-phenyl-1-propanol, CAS 5267-64-1) using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The hydroxyl group at the 1-position is replaced with fluorine under anhydrous conditions, typically in dichloromethane or tetrahydrofuran at −78°C to 0°C. For example:
Subsequent fluorination at the 3-position requires selective activation, often achieved using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at reflux. This step introduces the second fluorine atom while preserving the amino group.
Key Data:
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorinating Agent | DAST (3 equiv) | 65 | 92 |
| Solvent | Dichloromethane | – | – |
| Temperature | −30°C | – | – |
| Reaction Time | 12 h | – | – |
Reductive Amination of 3,3-Difluoro-3-phenylpropanal
An alternative route begins with 3,3-difluoro-3-phenylpropanal, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine formation, followed by reduction to the primary amine:
This method avoids harsh fluorination conditions but requires careful pH control (pH 6–7) to prevent over-reduction.
Optimization Insights:
Hydrolysis of Fluorinated Nitriles
A three-step process involves:
-
Nitrile Synthesis : Reacting 3-bromo-3-fluoro-3-phenylpropanal with CuCN in DMF to form 3-cyano-3-fluoro-3-phenylpropanal.
-
Fluorination : Treating the nitrile with SF₄ to introduce the second fluorine atom.
-
Hydrolysis : Converting the nitrile to an amine using lithium aluminum hydride (LiAlH₄) followed by acidic workup.
Challenges:
-
Selectivity : Competing hydrolysis of the nitrile group requires strict anhydrous conditions.
-
Purification : Silica gel chromatography is essential to separate regioisomers.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe continuous flow systems to improve difluorination efficiency. For example, a tubular reactor with immobilized DAST on silica gel achieves 85% conversion at 50°C with a residence time of 20 minutes. This method reduces reagent waste and enhances safety by minimizing exposure to volatile fluorinating agents.
Crystallization and Polymorphism Control
The compound exhibits two polymorphs (Form I and Form II), distinguishable by X-ray diffraction. Industrial processes favor Form I due to its higher stability:
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Fluorination of Alcohol | High stereoselectivity | Requires toxic fluorinating agents | Moderate |
| Reductive Amination | Mild conditions | Low yields without optimization | High |
| Nitrile Hydrolysis | Compatible with diverse substrates | Multi-step, time-consuming | Low |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-difluoro-3-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
Biological Activities
Research has demonstrated that 2-amino-3,3-difluoro-3-phenyl-1-propanol exhibits several biological activities, which may be harnessed for therapeutic purposes.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Antitumor Properties
Recent research indicates that this compound can inhibit tumor cell proliferation in vitro. The mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further investigation in cancer therapy.
Applications in Drug Development
The unique structure of this compound positions it as a valuable scaffold in medicinal chemistry.
Neurological Disorders
Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Anti-inflammatory Effects
Research has indicated that this compound may exhibit anti-inflammatory properties by modulating cytokine release during inflammatory responses.
Table 1: Summary of Biological Studies on this compound
Case Study: Antitumor Activity
A study published in a peer-reviewed journal evaluated the effect of this compound on human breast cancer cells (MCF7). The compound was administered at various concentrations over 48 hours, revealing a dose-dependent decrease in cell viability with significant apoptosis observed at higher doses.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-difluoro-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-3,3-difluoro-3-phenyl-1-propanol
- Molecular Formula: C₉H₁₁F₂NO
- Molecular Weight : 187.19 g/mol (calculated)
- CAS Registry Number : 75456-80-3
- Purity : ≥95% (HPLC)
This compound is an amino alcohol featuring a phenyl group and two fluorine atoms at the C3 position. Its structure combines aromaticity (phenyl), fluorine substitution (electron-withdrawing), and a hydroxyl-amine backbone, making it valuable in organic synthesis and pharmaceutical research .
Structural and Functional Analogues
The following table summarizes key structural and functional analogues:
Key Differences and Implications
Fluorine Substitution
- Electron-Withdrawing Effects: The difluoro group in the target compound enhances electrophilicity at the C3 position compared to the non-fluorinated D(+)-2-Amino-3-phenyl-1-propanol. This increases reactivity in nucleophilic substitutions or cross-coupling reactions .
- Stability: Fluorine atoms improve metabolic stability and lipophilicity, making the compound more suitable for drug design than non-fluorinated analogues .
Aromatic vs. Aliphatic Substituents
- Phenyl Group: The phenyl ring in the target compound enables π-π stacking interactions, which are absent in aliphatic analogues like 3-Amino-1,1,1-trifluoropropan-2-ol. This property is critical in receptor-binding applications .
- Diphenyl Derivatives: (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol shows increased steric hindrance and bulkiness, reducing solubility but enhancing chiral selectivity .
Functional Group Variations
- Amino Alcohol vs. Carboxylic Acid: 3-Amino-3-(2,4-difluorophenyl)propanoic acid (carboxylic acid) exhibits different acidity (pKa ~2.5) and reactivity compared to the target compound (alcohol pKa ~15–16), affecting its use in peptide synthesis or metal coordination .
Physicochemical Properties
Biological Activity
2-Amino-3,3-difluoro-3-phenyl-1-propanol (CAS No. 75456-80-3) is a chiral compound characterized by the presence of two fluorine atoms, an amino group, and a phenyl ring. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
- Molecular Formula : C9H11F2NO
- Molecular Weight : 189.19 g/mol
- Chirality : The compound exists in different stereoisomers due to its chiral center.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3,3-difluoro-2-phenylpropanal and ammonia or an amine source.
- Reaction Conditions : The reaction is conducted under controlled conditions with the aid of reducing agents to yield the desired product with high purity and yield .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine enhances the stability and reactivity of the compound, allowing it to participate in biochemical pathways effectively. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes due to its structural features.
- Antioxidant Activity : The dihydroxyphenyl group may confer antioxidant properties, protecting cells from oxidative stress .
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Drug Development : It is being explored as a lead compound for new pharmaceuticals targeting various diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may enhance the antimicrobial activity of existing drugs against resistant strains .
- Cancer Treatment : Its cytotoxic effects against certain cancer cell lines have been noted, indicating potential use in oncology .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Studies on this compound
Notable Research Example
In a study focusing on the synthesis and biological evaluation of related compounds, researchers found that derivatives similar to this compound exhibited selective cytotoxicity against solid tumor cells under hypoxic conditions. The structural modifications significantly influenced their biological activity, highlighting the importance of fluorine substitution in enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-3,3-difluoro-3-phenyl-1-propanol?
- Methodological Answer : The synthesis typically involves fluorination of a precursor such as 2-amino-3-phenyl-1-propanol using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride). Key steps include:
- Substrate Preparation : Start with a phenylpropanol derivative (e.g., 3-phenyl-1-propanol) and introduce amino groups via reductive amination or nucleophilic substitution .
- Fluorination : Use selective fluorination under anhydrous conditions to replace hydroxyl or other leaving groups with fluorine atoms. Monitor reaction progress via <sup>19</sup>F NMR to confirm difluorination .
- Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity using HPLC or melting point analysis .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use <sup>1</sup>H NMR to confirm the presence of the phenyl group (δ 7.2–7.5 ppm) and <sup>19</sup>F NMR to verify difluorination (δ −80 to −100 ppm). IR spectroscopy can identify NH/OH stretches (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₉H₁₀F₂NO) and distinguishes isotopic patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in polar solvents (e.g., ethanol/water mixtures) and analyze diffraction data .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Use desiccants (e.g., silica gel) to mitigate hygroscopicity, as moisture may hydrolyze fluorine substituents .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Monitor enantiomeric excess (ee) via circular dichroism (CD) or polarimetry .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during fluorination to favor one enantiomer. Optimize reaction temperature and solvent polarity to enhance selectivity .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR. For example, slow rotation around the C–N bond in the amino group may cause splitting; cooling the sample to −40°C can simplify spectra .
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data. Use software like ACD/Labs to predict splitting patterns .
Q. What strategies are effective for studying the compound’s interactions with biological targets?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Adjust buffer pH to match physiological conditions (pH 7.4) to maintain compound solubility and stability .
- Molecular Docking : Use AutoDock Vina to model interactions with protein active sites. Prioritize fluorine’s electronegativity and steric effects when analyzing binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
